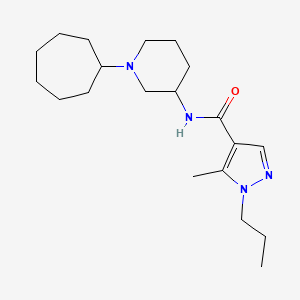![molecular formula C18H21N3O B6011960 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. It is commonly referred to as PEPAP, and it is a potent inhibitor of the dopamine transporter. This compound is of great interest to scientists due to its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
PEPAP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, PEPAP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity by modulating the levels of dopamine in the brain.
Biochemical and Physiological Effects:
PEPAP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone. PEPAP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PEPAP has several advantages for lab experiments. It has a high yield and purity, making it an ideal compound for research purposes. Additionally, PEPAP has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the dopamine system in the brain. However, PEPAP has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to measure accurately. Additionally, PEPAP is not water-soluble, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PEPAP. One potential direction is to investigate its potential as a treatment for drug addiction. PEPAP has been shown to reduce impulsivity, which is a significant risk factor for drug addiction. Additionally, PEPAP has been shown to reduce anxiety, which could be beneficial in the treatment of drug addiction. Another potential direction is to investigate the use of PEPAP in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of PEPAP on the brain and the potential for tolerance and dependence.
Méthodes De Synthèse
The synthesis of 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone involves the reaction between 2-pyrrolidinone and 4-pyridinemethanamine. The reaction is catalyzed by a palladium catalyst, and the product is obtained through a series of purification steps. The yield of this synthesis method is high, and the purity of the product is also excellent.
Applications De Recherche Scientifique
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. It has been shown to be effective in increasing dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-(pyridin-4-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-12-17(20-13-16-6-9-19-10-7-16)14-21(18)11-8-15-4-2-1-3-5-15/h1-7,9-10,17,20H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGLMFFHCSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)
![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)

![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6011968.png)